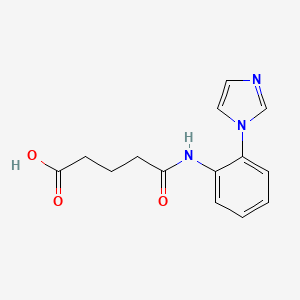

N-benzyl-2-nitrobenzamide

Overview

Description

N-benzyl-2-nitrobenzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various nitrogenous heterocycles . The nitrobenzamide moiety is particularly noteworthy for its antimycobacterial properties, as some derivatives have shown considerable in vitro antitubercular activity .

Synthesis Analysis

The synthesis of N-benzyl-2-nitrobenzamide derivatives can involve various methods. For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, nitrobenzamide derivatives can be synthesized from the ring-opening reactions of benzoxazinones or by refluxing with thionyl chloride followed by treatment with carboxylic acids in the presence of a base . The synthesis process can be influenced by the presence of electron-withdrawing groups and the specific conditions employed, such as the choice of solvent and temperature .

Molecular Structure Analysis

The molecular structure of N-benzyl-2-nitrobenzamide derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction data. These compounds often crystallize in monoclinic space groups and exhibit dihedral angles between aromatic rings, indicating the spatial orientation of the molecular framework . Hydrogen bonding plays a crucial role in the crystal packing of these molecules, with N-H...O and C-H...O interactions stabilizing the structure .

Chemical Reactions Analysis

N-benzyl-2-nitrobenzamide derivatives can participate in a range of chemical reactions. For example, they can undergo alcoholysis in the presence of metal ions such as Ni(II), Zn(II), and Cu(II), which significantly accelerates the reaction compared to uncomplexed amides . Photo-rearrangement reactions are also possible, leading to the formation of azo compounds, although the presence of electron-attracting substituents can affect the photostability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-2-nitrobenzamide derivatives are closely related to their molecular structure. The presence of nitro groups and their orientation with respect to the phenyl rings can influence the compound's reactivity and interaction with other molecules . The crystal structure analysis provides insights into the molecular dimensions and the potential for intermolecular interactions, which are essential for understanding the compound's behavior in different environments . Density functional theory (DFT) calculations can further complement the understanding of these properties by providing theoretical data on electronic energy levels and molecular electrostatic potential maps .

Scientific Research Applications

Antimycobacterial Activity : A study by Wang et al. (2019) discusses the design and synthesis of novel nitrobenzamide derivatives, including N-benzyl-2-nitrobenzamide, which display significant in vitro antitubercular activity. This indicates its potential use in developing new antimycobacterial agents.

Synthesis of Quinazolinones : The synthesis of 2,3-diarylquinazolinones using iron as a catalyst, as reported by Wang et al. (2013), involves various 2-nitro-N-arylbenzamides, suggesting a role for N-benzyl-2-nitrobenzamide in the formation of these compounds, which are important in medicinal chemistry.

Synthesis of Diazaheterocycles : Nguyen et al. (2013) describe the use of cobalt- or iron-catalyzed redox condensation of 2-nitrobenzamides to prepare a wide variety of functionalized 2-aryl benzimidazoles. This process could potentially utilize N-benzyl-2-nitrobenzamide in the synthesis of diazaheterocycles.

Crystal Structure Analysis : The study of ternary cocrystals involving 4-nitrobenzamide by Tothadi and Desiraju (2013) provides insights into how N-benzyl-2-nitrobenzamide might interact in crystal structures through hydrogen and halogen bonds.

Photo-rearrangement Studies : Gunn and Stevens (1973) investigated the photo-rearrangement of N-aryl-2-nitrobenzamides, which could be relevant for the study of N-benzyl-2-nitrobenzamide under similar conditions.

Electrochemical Behavior : Zeybek et al. (2009) explored the electrochemical behaviors of various benzamides, including N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, suggesting potential applications in electrochemical studies and sensor development.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of N-benzyl-2-nitrobenzamide are currently unknown. The compound is a derivative of benzamide

Mode of Action

Benzamide derivatives are known to undergo reactions at the benzylic position , which could potentially influence the interaction of N-benzyl-2-nitrobenzamide with its targets.

Biochemical Pathways

Benzamide and its derivatives are involved in various biochemical reactions

Pharmacokinetics

As a benzamide derivative , it is expected to have similar pharmacokinetic properties to other compounds in this class.

properties

IUPAC Name |

N-benzyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWHBIQCFGNKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350227 | |

| Record name | N-benzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-nitrobenzamide | |

CAS RN |

52745-10-5 | |

| Record name | N-benzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)